molecular formula C34H38N6O7 B15170144 D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine CAS No. 644997-54-6

D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine

Katalognummer: B15170144
CAS-Nummer: 644997-54-6
Molekulargewicht: 642.7 g/mol
InChI-Schlüssel: XDZFYULWRPMWFN-CZECKZAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine is a synthetic peptide composed of four amino acids: D-tryptophan, glycine, D-tyrosine, D-phenylalanine, and D-alanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, D-alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, D-phenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for D-tyrosine, glycine, and D-tryptophan.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Functional groups on the amino acid side chains can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.

Wissenschaftliche Forschungsanwendungen

D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reaction mechanisms.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials, such as hydrogels and nanomaterials, due to its unique sequence and properties.

Wirkmechanismus

The mechanism of action of D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but the peptide’s sequence and structure play a crucial role in determining its interactions and effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine
  • D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-serine
  • D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-valine

Uniqueness

D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of D-amino acids and glycine allows for unique structural conformations and interactions, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

644997-54-6

Molekularformel

C34H38N6O7

Molekulargewicht

642.7 g/mol

IUPAC-Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C34H38N6O7/c1-20(34(46)47)38-32(44)29(15-21-7-3-2-4-8-21)40-33(45)28(16-22-11-13-24(41)14-12-22)39-30(42)19-37-31(43)26(35)17-23-18-36-27-10-6-5-9-25(23)27/h2-14,18,20,26,28-29,36,41H,15-17,19,35H2,1H3,(H,37,43)(H,38,44)(H,39,42)(H,40,45)(H,46,47)/t20-,26-,28-,29-/m1/s1

InChI-Schlüssel

XDZFYULWRPMWFN-CZECKZAGSA-N

Isomerische SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N

Kanonische SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.